N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone with thiourea under microwave-assisted conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated to a temperature of around 100°C for a specific duration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Nucleophiles like amines, thiols; conditionsorganic solvent, base, room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazole derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar thiazole-based structures and exhibit comparable biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Another class of thiazole derivatives with similar applications in medicinal chemistry.
Uniqueness
N-pentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide stands out due to its specific structural features, such as the presence of a pentyl group and a phenylureido moiety. These structural elements contribute to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H22N4O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-pentyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C17H22N4O2S/c1-2-3-7-10-18-15(22)11-14-12-24-17(20-14)21-16(23)19-13-8-5-4-6-9-13/h4-6,8-9,12H,2-3,7,10-11H2,1H3,(H,18,22)(H2,19,20,21,23) |
InChI Key |
LIQFPCYJRBTSRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.